molecular formula C8H8BrFN2O2 B13939643 3-Bromo-5-fluoro-N-methoxy-N-methylpicolinamide

3-Bromo-5-fluoro-N-methoxy-N-methylpicolinamide

Cat. No.: B13939643
M. Wt: 263.06 g/mol
InChI Key: KFJMSJTVWWKIRG-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-N-methoxy-N-methylpicolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to a picolinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-N-methoxy-N-methylpicolinamide typically involves the introduction of bromine and fluorine atoms onto a picolinamide scaffold. One common method involves the bromination and fluorination of a precursor compound, followed by the introduction of methoxy and methyl groups under specific reaction conditions. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-N-methoxy-N-methylpicolinamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

3-Bromo-5-fluoro-N-methoxy-N-methylpicolinamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-N-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The methoxy and methyl groups can also affect its solubility and bioavailability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
  • 3-Bromo-5-fluorobenzotrifluoride
  • 3-Bromo-4-fluoro-N-methylbenzamide

Uniqueness

3-Bromo-5-fluoro-N-methoxy-N-methylpicolinamide is unique due to its specific combination of functional groups and its picolinamide core. This combination imparts distinct chemical properties and potential applications that may not be shared by similar compounds. For example, the presence of both bromine and fluorine atoms can enhance its reactivity and binding affinity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H8BrFN2O2

Molecular Weight

263.06 g/mol

IUPAC Name

3-bromo-5-fluoro-N-methoxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C8H8BrFN2O2/c1-12(14-2)8(13)7-6(9)3-5(10)4-11-7/h3-4H,1-2H3

InChI Key

KFJMSJTVWWKIRG-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=C(C=N1)F)Br)OC

Origin of Product

United States

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